Asperlin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of asperlin involves several steps. One method starts with tri-0-acetyl-D-glucal, which undergoes a series of transformations to yield the desired compound . Another approach uses a propargyltitanium reagent derived from 1-trimethylsilyl-3-(tetrahydropyranyloxy)propyne, which condenses with crotonaldehyde to produce the corresponding erythro alcohol. This intermediate is then converted to this compound through a series of seven steps .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using the marine fungus Aspergillus versicolor. The fungus is cultured under specific conditions to maximize the yield of this compound, which is then extracted and purified for further use .
Chemical Reactions Analysis
Types of Reactions: Asperlin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organotitanium reagents, crotonaldehyde, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Major Products: The major products formed from the reactions involving this compound include its stereoisomers and other derivatives that exhibit enhanced biological activities .
Scientific Research Applications
Asperlin has a wide range of scientific research applications:
Mechanism of Action
Asperlin exerts its effects through several mechanisms. It inhibits lipopolysaccharide-evoked foam cell formation and promotes cholesterol efflux in macrophages . Additionally, this compound suppresses the production of pro-inflammatory factors and shifts macrophage polarization from the M1 to the M2 phenotype, which is associated with anti-inflammatory effects . These actions contribute to its anti-atherosclerotic and anti-inflammatory properties .
Comparison with Similar Compounds
Asperlin is unique compared to other similar compounds due to its diverse biological activities and marine origin. Similar compounds include:
Sphaeropsidin A: Exhibits antifungal activity and is effective in controlling plant diseases.
®-Formosusin A: Shows antimicrobial properties and is used in biocontrol applications.
®-Variotin: Another antifungal compound with potential agricultural applications.
These compounds share some biological activities with this compound but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
[2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-5-9(13-5)10-7(14-6(2)11)3-4-8(12)15-10/h3-5,7,9-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKNARKFCOPTSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69651-03-2 | |
Record name | ASPERLIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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